molecular formula C15H14Cl2N2O4S B2556099 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-39-7

2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2556099
CAS No.: 338396-39-7
M. Wt: 389.25
InChI Key: HIIAOMKGNCUQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a complex structure that includes both aromatic and sulfamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate to form an intermediate. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions for substitution reactions often involve the use of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorophenyl)carbamoyl]phenyl N,N-dimethylsulfamate
  • 2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylcarbamate

Uniqueness

2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific combination of aromatic and sulfamate groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and potency in biological assays.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-6-4-3-5-11(14)15(20)18-10-7-8-12(16)13(17)9-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIAOMKGNCUQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.